(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile” is an organic compound containing an alkene (C=C) group, an amino (NH2) group, a methylsulfanyl (CH3-S-) group, and a nitrile (C≡N) group .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the various functional groups. For example, the amino group might be introduced through a nucleophilic substitution reaction, and the nitrile group might be formed through a dehydration reaction .Molecular Structure Analysis
The E-Z system for naming alkenes could be used to describe the geometry around the double bond in this compound . The Cahn-Ingold-Prelog (CIP) rules would be used to assign priorities to the groups attached to the double bond .Chemical Reactions Analysis
Reactions involving this compound would likely depend on its functional groups. For example, the alkene could undergo addition reactions, the amino group could participate in acid-base reactions, and the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and nitrile groups could make it more soluble in polar solvents .Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile involves the reaction of 4-(methylsulfanyl)benzaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(4-(methylsulfanyl)phenyl)acrylate. This intermediate is then reacted with hydrazine hydrate to form (2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile.", "Starting Materials": [ "4-(methylsulfanyl)benzaldehyde", "ethyl cyanoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: React 4-(methylsulfanyl)benzaldehyde with ethyl cyanoacetate in the presence of a base such as potassium carbonate to form ethyl 2-cyano-3-(4-(methylsulfanyl)phenyl)acrylate.", "Step 2: React ethyl 2-cyano-3-(4-(methylsulfanyl)phenyl)acrylate with hydrazine hydrate in the presence of a catalyst such as acetic acid to form (2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile." ] } | |
CAS-Nummer |
914636-21-8 |
Molekularformel |
C12H10N4S |
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
2-amino-3-[(4-methylsulfanylphenyl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C12H10N4S/c1-17-10-4-2-9(3-5-10)8-16-12(7-14)11(15)6-13/h2-5,8H,15H2,1H3 |
InChI-Schlüssel |
XKJSGGYMECUZTM-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.